5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQGKXPTBTDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358388 | |
| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590359-98-1 | |
| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The primary synthetic route for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde involves the nucleophilic substitution reaction between 5-chloro-2-hydroxybenzaldehyde and 2-chlorobenzyl chloride. This reaction typically proceeds under basic conditions to facilitate the formation of the ether linkage.
-
- 5-Chloro-2-hydroxybenzaldehyde
- 2-Chlorobenzyl chloride
Base:
- Potassium carbonate (K2CO3) is commonly employed to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.
-
- Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both reactants and base, promoting efficient reaction kinetics.
-
- Elevated temperatures (typically 80–120 °C) are applied to accelerate the reaction rate and drive the substitution to completion.
$$
\text{5-Chloro-2-hydroxybenzaldehyde} + \text{2-chlorobenzyl chloride} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \Delta} \text{this compound}
$$
This method is supported by analogous syntheses of similar compounds such as 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde, where the substitution pattern on the benzyl chloride varies but the overall synthetic strategy remains consistent.
Reaction Conditions Optimization
To optimize yield and purity, several parameters are adjusted:
- Base Quantity: Stoichiometric excess of potassium carbonate ensures complete deprotonation.
- Solvent Volume: Adequate DMF volume to maintain homogeneity.
- Reaction Time: Typically 6–12 hours to ensure full conversion.
- Temperature Control: Maintaining temperature below solvent boiling point to avoid decomposition.
Industrial Production Considerations
While detailed industrial protocols are proprietary and less documented, general scale-up involves:
- Batch vs Continuous Processing: Batch reactors are common for flexibility, whereas continuous flow reactors may be employed for large-scale continuous production.
- Purification: Post-reaction purification typically involves aqueous workup, extraction, and recrystallization or chromatography to achieve high purity.
- Safety and Environmental Controls: Handling chlorinated reagents and solvents requires appropriate containment and waste management.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting Material 1 | 5-Chloro-2-hydroxybenzaldehyde | Purity >98% |
| Starting Material 2 | 2-Chlorobenzyl chloride | Purity >98% |
| Base | Potassium carbonate (K2CO3) | 1.2–1.5 equivalents |
| Solvent | Dimethylformamide (DMF) | Anhydrous preferred |
| Temperature | 80–120 °C | Controlled to prevent side reactions |
| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |
| Product Isolation | Extraction, washing, recrystallization | Yield typically 70–85% |
| Purity of Final Product | >98% (confirmed by NMR, HPLC) | Suitable for research and industrial use |
Research Findings and Supporting Evidence
- The etherification reaction proceeds via nucleophilic attack of the phenolate ion on the benzyl chloride, forming the ether bond.
- Potassium carbonate acts as a mild base, avoiding side reactions that stronger bases might induce.
- DMF’s high boiling point and polarity facilitate the reaction and solubilize all components effectively.
- Elevated temperature increases reaction kinetics but must be controlled to avoid decomposition of sensitive aldehyde functionality.
- Analogous compounds such as 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde have been synthesized with similar methods, confirming the general applicability of this route.
- No alternative preparation methods (e.g., catalytic or enzymatic routes) have been widely reported, indicating the nucleophilic substitution approach as the standard.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Structural Analogues and Substituent Effects
Photoluminescent and Thermal Properties
- Zinc Complexes : The zinc complex of this compound exhibits a tetrahedral geometry with Zn...O/N distances (~1.95–2.05 Å) and high PL quantum yields (solid: up to 48.3%) due to ligand-centered transitions .
- Comparison with Brominated Analogues : Bromine’s heavier atom induces a bathochromic shift in PL spectra compared to chlorine, as seen in 5-bromo derivatives .
- Thermal Stability : The target compound’s zinc complex shows stability up to 290°C, surpassing nitro-substituted analogues (e.g., 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde, CAS: N/A), where nitro groups may reduce thermal resilience .
Biological Activity
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both chloro and ether functionalities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 281.13 g/mol. The compound features a benzaldehyde moiety substituted with a chloro group and a chlorobenzyl ether, which may contribute to its distinct chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. In vitro studies revealed that certain synthesized derivatives demonstrated bacteriostatic activity at concentrations as low as 1 µg/mL, while higher concentrations led to hemolytic effects on erythrocytes .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In studies involving HeLa and MCF-7 cell lines, compounds with similar structures exhibited IC values ranging from 8.49 to 62.84 µg/mL, indicating promising anticancer activity. Notably, some derivatives achieved IC values below 10 µg/mL, making them strong candidates for further development .
Antioxidant Activity
Antioxidant assays have demonstrated that certain derivatives of this compound possess significant free radical scavenging capacity. The reducing power assay indicated that these compounds can effectively neutralize reactive oxygen species, suggesting potential applications in preventing oxidative stress-related diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chlorobenzaldehyde | CHCl | Simpler structure, lacks ether functionality | Moderate antibacterial activity |
| 3-Chloro-4-methoxybenzaldehyde | CHClO | Contains methoxy group | Lower antioxidant properties |
| 4-Chlorobenzyl alcohol | CHClO | Alcohol instead of aldehyde | Limited antimicrobial effects |
| 3-(2-Chlorobenzyl)phenol | CHClO | Hydroxyl group present | Significant anticancer properties |
This table illustrates that the unique combination of chloro and ether functionalities in this compound may enhance its biological activities compared to related compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various synthesized compounds found that those related to this compound effectively inhibited biofilm formation in clinical strains of Staphylococcus .
- Anticancer Potential : In another study focusing on cancer cell lines, several derivatives exhibited potent cytotoxicity against HeLa cells, with IC values significantly lower than those of standard chemotherapeutics.
- Antioxidant Properties : The antioxidant activity was assessed using DPPH and ABTS assays, where derivatives showed high scavenging effects, indicating their potential role in mitigating oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde, and how can reaction efficiency be improved?
- Methodological Answer : A common synthesis involves nucleophilic substitution between p-hydroxybenzaldehyde derivatives and 2-chlorobenzyl chloride. For example, stirring equimolar amounts of p-hydroxybenzaldehyde and 2-chlorobenzyl chloride in dry acetonitrile at ambient temperature for 24 hours yields the product . Reaction progress is monitored via TLC (PE/EtOAc 80:20), and purification is achieved through recrystallization from ethanol. To improve efficiency, consider optimizing solvent polarity (e.g., DMF for faster kinetics) or using catalytic bases like K₂CO₃ to enhance nucleophilicity.
Q. How can the purity and structural identity of the compound be confirmed post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Structural Confirmation :
- IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1689 cm⁻¹) and aryl ether C-O-C (~1255 cm⁻¹) .
- NMR : ¹H NMR should show a singlet for the aldehyde proton (~10 ppm), aromatic protons in the 6.5–8.0 ppm range, and a benzyloxy CH₂ signal (~5.2 ppm).
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol and compare with reported analogs (e.g., thiosemicarbazone derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as hydrolysis of the benzyl ether can occur. Regularly monitor stability via TLC or HPLC .
Advanced Research Questions
Q. How does the electron-withdrawing chloro substituent influence the reactivity of the aldehyde group in further derivatization?
- Methodological Answer : The 2-chlorobenzyloxy group decreases electron density at the aldehyde via inductive effects, making it less reactive toward nucleophilic addition (e.g., forming hydrazones or oximes). To enhance reactivity:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ catalysts like acetic acid for hydrazone formation .
- Monitor reaction progress at elevated temperatures (50–60°C) to overcome kinetic barriers .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity Identification : Compare observed NMR/IR peaks with databases (e.g., NIST Chemistry WebBook ). For example, a peak at ~3.5 ppm may indicate residual acetonitrile.
- Isotopic Patterns in MS : Use high-resolution mass spectrometry (HRMS) to distinguish between chlorine isotopic clusters (³⁵Cl/³⁷Cl) and potential contaminants.
- DSC/TGA : Perform differential scanning calorimetry to detect polymorphic impurities affecting melting points .
Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?
- Methodological Answer :
- Acidic Conditions : Dissolve the compound in 0.1 M HCl (aq) and monitor aldehyde oxidation or ether cleavage via UV-Vis at 240–280 nm.
- Basic Conditions : Treat with 0.1 M NaOH (aq) and track hydrolysis of the benzyloxy group using HPLC.
- Kinetic Studies : Conduct time-dependent NMR experiments in D₂O with pH adjustments to quantify degradation rates .
Q. What are the applications of this compound in designing pharmacologically active derivatives (e.g., Schiff bases)?
- Methodological Answer : The aldehyde group enables condensation with amines to form Schiff bases, which are bioactive scaffolds. Example protocol:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
